(S)-1-Boc-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.
Protection: The carboxylic acid group is protected using a Boc anhydride in the presence of a base such as triethylamine, resulting in the formation of (S)-1-Boc-pyrrolidine-2-carboxylic acid.
Methylation: The protected carboxylic acid is then subjected to methylation using methyl iodide and a base like potassium carbonate to yield (S)-1-Boc-N-methylpyrrolidine-2-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the corresponding amide using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is employed in the development of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor for enzymes, modulating their activity through binding interactions. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
(S)-1-Boc-pyrrolidine-2-carboxamide: Lacks the N-methyl group, resulting in different reactivity and applications.
(S)-N-methylpyrrolidine-2-carboxamide: Lacks the Boc protecting group, leading to different stability and reactivity.
(S)-1-Boc-N-ethylpyrrolidine-2-carboxamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the Boc protecting group and the N-methyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUSFVWHVIZGT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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